molecular formula C11H13BO2S2 B13788276 1,1-(Ethylenedithio)-indane-5-boronic acid CAS No. 915402-16-3

1,1-(Ethylenedithio)-indane-5-boronic acid

Cat. No.: B13788276
CAS No.: 915402-16-3
M. Wt: 252.2 g/mol
InChI Key: JVWLFCWJEYPPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-(Ethylenedithio)-indane-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to an indane ring system with an ethylenedithio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-(Ethylenedithio)-indane-5-boronic acid typically involves the formation of the boronic acid group through the reaction of an appropriate boron reagent with an indane derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic acids generally involves the oxidation of boranes or the hydrolysis of borate esters . These methods are scalable and can be adapted for the production of various boronic acid derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-(Ethylenedithio)-indane-5-boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted indane derivatives.

Mechanism of Action

The mechanism by which 1,1-(Ethylenedithio)-indane-5-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and chemical reactions . The ethylenedithio substituent may also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-(Ethylenedithio)-indane-5-boronic acid is unique due to the combination of its boronic acid group, indane ring system, and ethylenedithio substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, medicine, and materials science.

Properties

CAS No.

915402-16-3

Molecular Formula

C11H13BO2S2

Molecular Weight

252.2 g/mol

IUPAC Name

spiro[1,3-dithiolane-2,1'-2,3-dihydroindene]-5'-ylboronic acid

InChI

InChI=1S/C11H13BO2S2/c13-12(14)9-1-2-10-8(7-9)3-4-11(10)15-5-6-16-11/h1-2,7,13-14H,3-6H2

InChI Key

JVWLFCWJEYPPSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3(CC2)SCCS3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.